![molecular formula C24H20FN3O2 B2652965 4-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)benzamide CAS No. 921921-74-6](/img/structure/B2652965.png)
4-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)benzamide
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Overview
Description
The compound “4-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)benzamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The 4-fluorobenzyl group is a common substituent in medicinal chemistry, known to influence the biological activity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a benzamide group, and a 4-fluorobenzyl group . These groups could potentially engage in various intermolecular interactions, influencing the compound’s physical and chemical properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole ring, the amide group, and the 4-fluorobenzyl group . For example, the indole ring is known to undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in hydrogen bonding, influencing the compound’s solubility and melting point .Scientific Research Applications
Antiviral Activity
Indole derivatives exhibit promising antiviral properties. For instance:
- Compounds 2-5 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides displayed potent antiviral effects against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Anti-HIV Activity
Researchers synthesized 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and evaluated their anti-HIV activity. These compounds showed promising effects against both HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells .
Other Biological Activities
Indole derivatives also exhibit a wide range of other biological activities:
Future Directions
properties
IUPAC Name |
4-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2/c25-19-9-5-16(6-10-19)14-28-15-18(21-3-1-2-4-22(21)28)13-23(29)27-20-11-7-17(8-12-20)24(26)30/h1-12,15H,13-14H2,(H2,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPATANWKJJJBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)benzamide |
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